molecular formula C15H8ClF3N2O2 B2640025 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid CAS No. 900015-43-2

2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid

Cat. No.: B2640025
CAS No.: 900015-43-2
M. Wt: 340.69
InChI Key: JWBLJMVYNVVTGM-UHFFFAOYSA-N
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Description

The compound “2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid” is a heterocyclic small molecule. It has a molecular weight of 264.59 . The IUPAC name for this compound is 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .


Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines, which includes our compound of interest . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reaction is reasonably fast, very clean, high yielding, and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C9H4ClF3N2O2 . The InChI code for this compound is 1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)2-15-3-6(8(16)17)14-7(5)15/h1-3H,(H,16,17) .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Structural Diversity and Antitumor Activity

Research on substituted imidazo[1,2-a]pyridine ligands, including those similar to the specified chemical structure, has led to the development of coordination complexes with diverse structural properties and significant antitumor activities. These complexes have been studied for their potential inhibitory effects on human myocardial aneurysm cells, highlighting their relevance in the development of new therapeutic agents for cancer treatment (Liu et al., 2020).

Photoluminescent Properties for Advanced Materials

A new 3-position substituted imidazo[1,2-a]pyridine ligand has been synthesized, leading to the creation of coordination compounds with notable photoluminescent properties. These properties make them suitable for applications in materials science, such as in the development of new luminescent materials (Li, Ni, & Yong, 2018).

Potential as Glucagon-Like Peptide 1 Receptor Agonists

A novel skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives, closely related to the specified compound, has been identified as a potential activator of the glucagon-like peptide 1 receptor (GLP-1R). This discovery opens pathways for the development of new anti-diabetic treatment agents, demonstrating the compound's potential pharmaceutical applications (Gong, Cheon, Lee, & Kang, 2010).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, it is still necessary to develop more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects .

Properties

IUPAC Name

2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O2/c16-11-5-8(15(17,18)19)6-21-7-12(20-13(11)21)9-3-1-2-4-10(9)14(22)23/h1-7H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBLJMVYNVVTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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